N-[2-(tert-butylsulfanyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a piperidine ring, a thiophene sulfonyl group, and a tert-butylsulfanyl ethyl side chain, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide
- N-[2-(tert-butylsulfanyl)ethyl]-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide
- N-[2-(tert-butylsulfanyl)ethyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide
Uniqueness
Its structural complexity and versatility make it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C16H26N2O3S3 |
---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H26N2O3S3/c1-16(2,3)23-12-8-17-15(19)13-6-9-18(10-7-13)24(20,21)14-5-4-11-22-14/h4-5,11,13H,6-10,12H2,1-3H3,(H,17,19) |
InChI Key |
JCMGUPSYQJOPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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